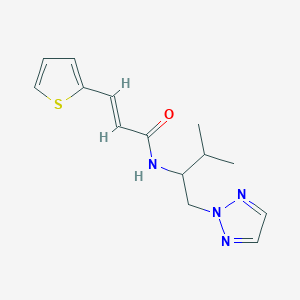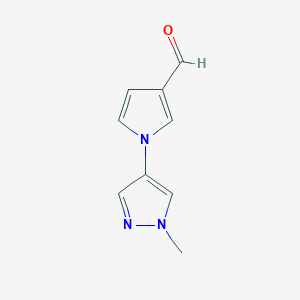
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that likely contains a pyrazole ring and a pyrrole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and pyrroles have a five-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of two heterocyclic rings . The exact structure would depend on the specific arrangement and bonding of these rings.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex and depend on the specific conditions and reagents used. Similar compounds have been used in reactions such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have been found to be solids at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity through Chitosan Schiff Bases Researchers synthesized a series of chitosan Schiff bases utilizing heteroaryl pyrazole derivatives, including compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde. These Schiff bases exhibited varying degrees of antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi, demonstrating the potential of this compound in developing antimicrobial agents (Hamed et al., 2020).
Inhibition of Enzymes Linked to Diseases A novel series of compounds derived from the base structure of pyrazole-4-carbaldehyde, akin to this compound, were synthesized and evaluated for their inhibitory activity against 5α-reductase and aromatase enzymes. Such inhibitors have potential applications in treating diseases related to the overactivity of these enzymes, indicating the compound's utility in medicinal chemistry (El-Naggar et al., 2020).
Synthesis of Heterocyclic Compounds The compound has been used as a precursor in the synthesis of a wide array of heterocyclic compounds. For example, N-Boc-4-aminopyrazole-5-carbaldehydes, structurally related to this compound, participated in reactions leading to the formation of pyrazolo[4,3-b]pyridines, showcasing its versatility in organic synthesis (Yakovenko et al., 2019).
Potential in Single-Molecule Magnets The first application of a closely related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions, led to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, highlighting the potential of compounds within this class for applications in materials science (Giannopoulos et al., 2014).
Development of Antimicrobial Agents New series of compounds containing the pyrazole-4-carbaldehyde moiety were synthesized and evaluated for their antimicrobial activities. These compounds showed a broad spectrum of antimicrobial effects, suggesting the compound's utility in the development of new antimicrobial agents (Bhat et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISJBFIEJTZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2710632.png)
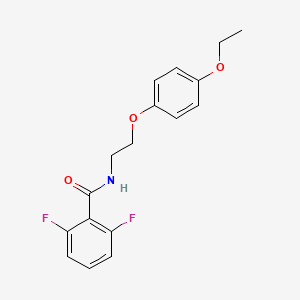
![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)
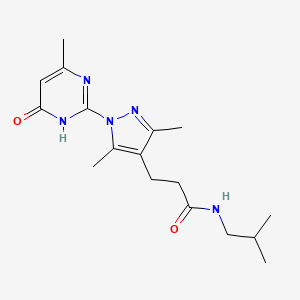
![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
![Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2710642.png)
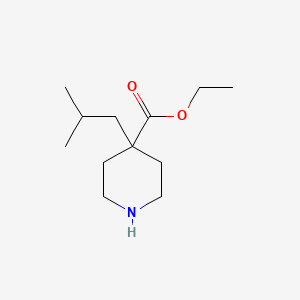
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)
![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2710649.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)
